Integrator complex subunit 12, also known as INTS12, is a crucial component of the Integrator complex, which is integral to the regulation of RNA polymerase II transcription termination and small nuclear RNA (snRNA) biogenesis in metazoans. The Integrator complex is composed of multiple subunits, including INTS12, and plays a significant role in the processing of non-coding RNAs. The presence of INTS12 has been linked to various cellular processes, including protein synthesis and chromatin remodeling.
INTS12 belongs to the class of proteins known as transcription factors, specifically categorized under multi-subunit complexes involved in RNA polymerase II transcription termination. It is characterized by its plant homeodomain finger domain, which is typically associated with protein-protein interactions and chromatin binding .
The synthesis of INTS12 and its incorporation into the Integrator complex can be studied through various biochemical techniques. These include:
The purification process often involves tagging the INTS12 protein with a His-tag or GST-tag, allowing for selective binding to affinity columns. Following purification, techniques such as mass spectrometry can be employed to confirm the identity and integrity of the protein .
The molecular structure of INTS12 reveals a central plant homeodomain finger domain that is critical for its interaction with other subunits within the Integrator complex. Structural studies using cryo-electron microscopy have provided insights into how INTS12 fits into the larger architecture of the Integrator complex, highlighting its interactions with both DNA and other protein components .
The molecular weight of INTS12 is approximately 50 kDa, and it consists of about 450 amino acids. Its structural characteristics suggest that it may play a role in stabilizing interactions within the Integrator complex and facilitating its enzymatic functions .
INTS12 is involved in several key biochemical reactions within the Integrator complex:
Functional assays, such as RNA interference (RNAi) experiments, have demonstrated that mutations in specific domains of INTS12 disrupt its ability to facilitate these reactions, underscoring its essential role in RNA processing .
The mechanism by which INTS12 operates within the Integrator complex involves several steps:
INTS12 exhibits stability under physiological conditions but may undergo conformational changes upon binding to substrates or interacting partners. Its solubility profile suggests it behaves like other nuclear proteins involved in transcription regulation.
As a protein, INTS12 is composed primarily of amino acids linked by peptide bonds. Its interactions are influenced by various post-translational modifications such as phosphorylation and ubiquitination, which can alter its activity and stability within the Integrator complex .
INTS12 has significant implications in various fields:
The Integrator complex is a metazoan-specific multi-protein assembly that associates with the C-terminal domain (CTD) of RNA Polymerase II (Pol II) to govern transcription termination, RNA processing, and epigenetic regulation [4]. Comprising at least 14 subunits (INTS1-INTS14, INTS15), this ~1.5 MDa complex integrates signals from chromatin and nascent RNAs to fine-tune gene expression [1] [4]. Integrator Complex Subunit 12 (INTS12) serves as a critical regulatory nexus within this machinery, linking the complex to chromatin readers and catalytic modules. Its dysfunction correlates with developmental disorders, impaired lung function, and viral latency maintenance [5] [8]. This review synthesizes current knowledge of INTS12’s structure, interactions, and mechanistic roles in Pol II transcription.
The Integrator complex is organized into four functionally specialized modules, each with distinct roles in transcription regulation:
Table 1: Functional Modules of the Integrator Complex
Module | Core Subunits | Primary Functions | Structural Features |
---|---|---|---|
Catalytic Cleavage | INTS4, INTS9, INTS11 | Endonucleolytic RNA cleavage of nascent transcripts (e.g., snRNAs, eRNAs, PROMPTs) | Homologous to CPSF; MBL/β-CASP domains in INTS11 |
Phosphatase (PP2A) | INTS6, PP2A | Dephosphorylation of Pol II CTD (Ser2/Ser5/Ser7) and SPT5; opposes CDK9 activity | Docked via INTS2/5/8; blocked by INTS6 in closed state |
Core Scaffold | INTS1, INTS2, INTS5, INTS7 | Structural integrity; platform for module assembly and Pol II docking | HEAT/ARM repeats; CTD-binding domains |
Tail | INTS10, INTS13, INTS14, INTS15 | DNA clamp disengagement; termination factor recruitment | Scorpion-tail architecture; nucleic acid sensing |
Recent cryo-EM structures reveal the "scorpion-tail" configuration of the tail module (INTS10-INTS13-INTS14-INTS15), which undergoes conformational changes to disengage the DSIF DNA clamp during transcription termination [1]. The catalytic module (INTS4-INTS9-INTS11) shares structural homology with the Cleavage and Polyadenylation Specificity Factor (CPSF), positioning its endonuclease active site near the Pol II RNA exit tunnel [1] [4].
INTS12 exhibits high sequence conservation across metazoans, with homologs identified in Homo sapiens (NP_065128.2), Drosophila melanogaster, Danio rerio, and Mus musculus [2] [3] [5]. Key evolutionary insights include:
INTS12 contains two evolutionarily conserved structural domains that dictate its function:1. N-terminal Microdomain (45 aa):- Mediates binding to the scaffold subunit INTS1, stabilizing the Integrator complex [2].- Alanine-scanning mutagenesis shows disruption of INTS1-INTS12 binding ablates snRNA processing in Drosophila [2].- Functions autonomously: When fused to heterologous proteins, rescues snRNA processing defects in INTS12-depleted cells [2].2. C-terminal PHD Finger (cd15501; aa 161–212):- A C4HC3-type zinc finger structurally homologous to epigenetic readers [3] [5].- Binds histone H3 tails (in silico prediction), though in vivo targets remain unconfirmed [5].- Surprisingly dispensable for snRNA processing in Drosophila, suggesting roles beyond canonical RNA cleavage [2] [5].
INTS12 serves as a critical adaptor within Integrator and with external complexes:
Table 2: INTS12 Interaction Network
Interaction Partner | Complex/Function | Functional Consequence | Experimental Evidence |
---|---|---|---|
INTS1 | Integrator scaffold | Stabilizes Integrator architecture; required for snRNA processing | Co-IP; RNAi rescue assays [2] |
SOSS Complex | DNA damage response (NABP2, INIP) | Links transcription termination to genome stability | ChIP-seq colocalization [1] |
Pol II CTD | Transcription elongation | Recruits Integrator to paused Pol II; facilitates termination | CTD pull-down assays [4] |
Chromatin | Putative histone H3 binding | Epigenetic regulation of target genes (e.g., protein synthesis pathways) | BLASTP homology; ChIP-seq [5] |
Human bronchial epithelial cell (HBEC) studies reveal INTS12 knockdown dysregulates tRNA synthetases and unfolded protein response pathways, independent of snRNA processing defects [5]. This aligns with its genome-wide chromatin occupancy at active promoters and enhancers [5] [8].
INTS12 contributes to three core Integrator functions:1. Promoter-Proximal Termination:- Integrator-bound PP2A dephosphorylates Pol II CTD (Ser2/Ser5) and SPT5, reversing P-TEFb-mediated pause release [1] [4].- The INTS10-13-14-15 tail module opens the DSIF DNA clamp, facilitating Pol II dissociation [1].2. snRNA 3’-End Processing:- INTS12’s microdomain enables Integrator recruitment to snRNA genes via Pol II-CTD interactions [2] [3].- Depletion causes U2 snRNA misprocessing in HBECs (2.6-fold accumulation of immature transcripts) [5].3. Divergent Transcript Resolution:- Cleaves promoter upstream transcripts (PROMPTs) antisense to protein-coding genes.- U1 snRNP enrichment in pre-mRNAs protects them from INTS11-mediated cleavage, while PROMPTs are degraded [7].
Genome-wide studies reveal INTS12 imposes elongation blocks at specific loci:
Table 3: INTS12 in Transcription Regulation Mechanisms
Mechanism | Target RNAs | Key INTS12-Dependent Steps | Functional Outcome |
---|---|---|---|
Attenuation | Non-productive pre-mRNAs | PP2A-mediated CTD dephosphorylation; INTS11 cleavage | Premature termination; RNA decay |
snRNA Maturation | U1, U2, U4, U5 snRNAs | Recruitment to Pol II CTD (Ser7-phosphorylated); endonuclease activation | 3’-end cleavage; export-competent snRNPs |
Bidirectional Transcription | PROMPTs | Directional cleavage favoring sense transcription | Suppression of antisense RNAs |
Elongation Block | HIV-1 provirus | Chromatin binding at viral promoter; Pol II pausing | Maintenance of viral latency |
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